molecular formula C14H9ClO2 B1298334 4-(chloromethyl)-2H-benzo[h]chromen-2-one CAS No. 41321-76-0

4-(chloromethyl)-2H-benzo[h]chromen-2-one

Cat. No.: B1298334
CAS No.: 41321-76-0
M. Wt: 244.67 g/mol
InChI Key: ZKKZXZILYDCFSC-UHFFFAOYSA-N
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Description

4-(chloromethyl)-2H-benzo[h]chromen-2-one is a chemical compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzopyran ring system with a chloromethyl group attached to the fourth position.

Mechanism of Action

Target of Action

The primary targets of 4-(chloromethyl)-2H-benzo[h]chromen-2-one are cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play crucial roles in the nervous system. Cholinesterases are responsible for breaking down acetylcholine, a neurotransmitter that plays a key role in muscle movement, pain responses, and cognitive functions. Monoamine oxidase B is involved in the breakdown of dopamine, a neurotransmitter that regulates mood and cognition .

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activity . By inhibiting cholinesterases, it prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. This leads to enhanced cholinergic transmission. Similarly, by inhibiting MAO B, it prevents the breakdown of dopamine, leading to increased dopamine levels .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting cholinesterases, it impacts the cholinergic pathway, leading to enhanced transmission of signals in the nervous system. By inhibiting MAO B, it affects the dopaminergic pathway, leading to increased dopamine levels. These changes can have downstream effects on various physiological processes, including muscle movement, pain responses, mood regulation, and cognitive functions .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced cholinergic and dopaminergic transmission due to increased levels of acetylcholine and dopamine, respectively . These changes can lead to various physiological effects, such as improved muscle movement, altered pain responses, mood regulation, and enhanced cognitive functions .

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-2H-benzo[h]chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted derivatives with various functional groups.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Alcohols or other reduced products.

Comparison with Similar Compounds

4-(chloromethyl)-2H-benzo[h]chromen-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties. Its chloromethyl group provides a reactive site for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(chloromethyl)benzo[h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2/c15-8-10-7-13(16)17-14-11-4-2-1-3-9(11)5-6-12(10)14/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKZXZILYDCFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359126
Record name 4-(chloromethyl)-2H-benzo[h]chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41321-76-0
Record name 4-(chloromethyl)-2H-benzo[h]chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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